

physical and chemical properties of 2-Chloro-1-methoxy-3-nitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-1-methoxy-3-nitrobenzene

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An In-depth Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene

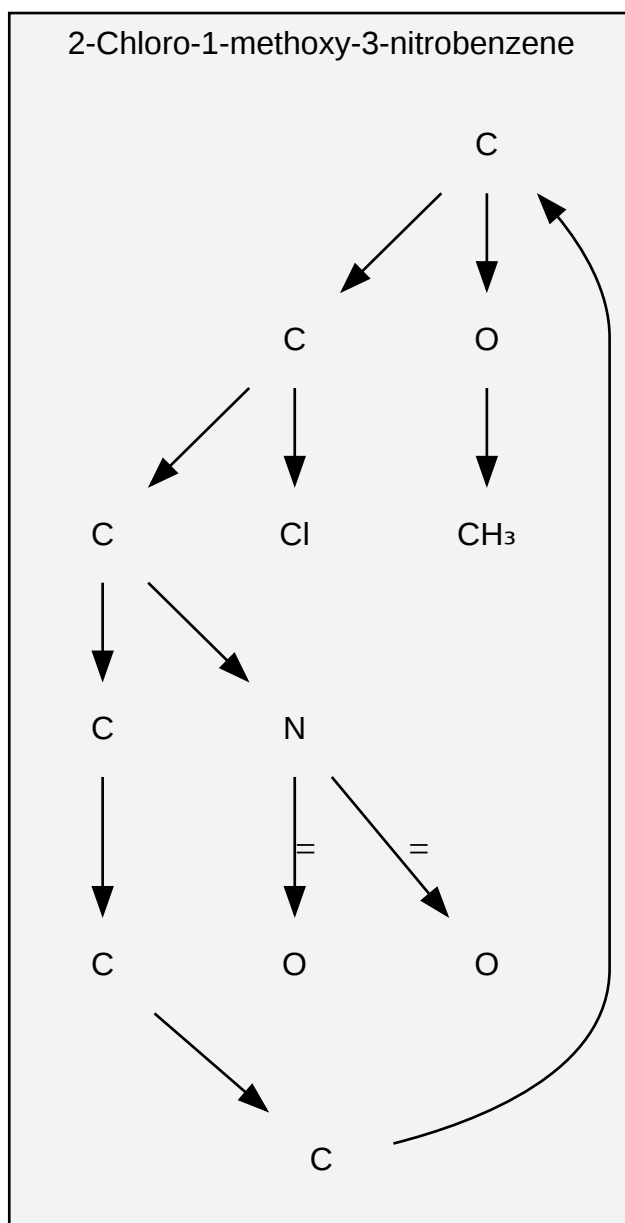
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-1-methoxy-3-nitrobenzene** (CAS No: 3970-39-6). This compound is a substituted nitrobenzene derivative with potential applications as a building block in organic synthesis. This document collates available data on its physical characteristics, spectral properties, and safety information. Due to the limited availability of specific experimental data in public-access literature, this guide also outlines general synthetic strategies and predictive information where applicable.

Chemical Identity and Physical Properties

2-Chloro-1-methoxy-3-nitrobenzene is a poly-substituted benzene ring containing a chloro, a methoxy, and a nitro group. Its chemical structure is presented below.



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Caption: Chemical structure of **2-Chloro-1-methoxy-3-nitrobenzene**.

The physical properties of **2-Chloro-1-methoxy-3-nitrobenzene** are summarized in the table below. It is a yellow solid at room temperature and is sparingly soluble in water.^[1]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClNO ₃	[1]
Molecular Weight	187.58 g/mol	[1]
CAS Number	3970-39-6	[1]
Appearance	Yellow powder/solid	[1]
Melting Point	93-95 °C	
Boiling Point	290.3 °C at 760 mmHg	
Density	1.367 g/cm ³	
Solubility	Sparsely soluble in water	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Chloro-1-methoxy-3-nitrobenzene** is not readily available in the surveyed literature. However, based on its structure, the following characteristic spectral features can be anticipated:

¹H NMR:

- A singlet for the methoxy group protons (-OCH₃).
- Signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, methoxy, and nitro substituents.

¹³C NMR:

- A signal for the methoxy carbon.
- Six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

Infrared (IR) Spectroscopy:

- Characteristic peaks for the C-Cl stretching vibration.
- Asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
- C-O stretching for the methoxy group.
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

- A molecular ion peak corresponding to the molecular weight of the compound.
- Fragmentation patterns resulting from the loss of substituents like Cl, OCH₃, and NO₂.

Chemical Properties and Reactivity

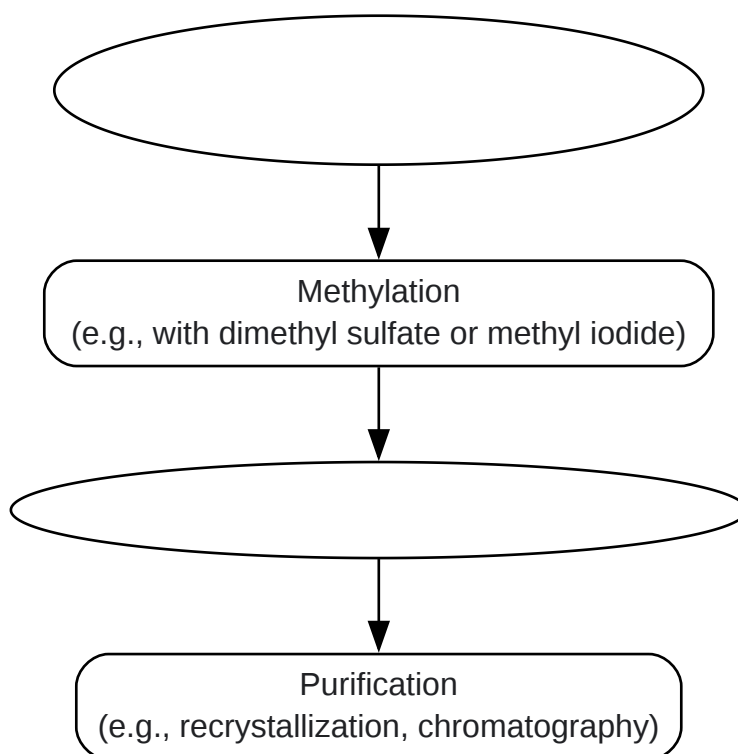
2-Chloro-1-methoxy-3-nitrobenzene is primarily utilized as an intermediate in organic synthesis.^[1] The presence of the nitro, chloro, and methoxy groups on the benzene ring provides multiple sites for further chemical transformations.

The nitro group can be reduced to an amine, which is a common strategy in the synthesis of various pharmaceuticals and dyes. The chloro group can participate in nucleophilic aromatic substitution reactions, although the reactivity is influenced by the other substituents. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2-Chloro-1-methoxy-3-nitrobenzene** is not explicitly described in the readily available scientific literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A potential precursor for this compound is 2-chloro-3-nitroanisole, which could be synthesized from commercially available starting materials.

A generalized workflow for the synthesis is depicted below.



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Caption: Generalized synthetic workflow for **2-Chloro-1-methoxy-3-nitrobenzene**.

Biological Activity and Signaling Pathways

There is no specific information in the current literature describing the biological activity or the involvement of **2-Chloro-1-methoxy-3-nitrobenzene** in any signaling pathways. Its primary role appears to be that of a chemical intermediate for the synthesis of other compounds.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound include:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2-Chloro-1-methoxy-3-nitrobenzene is a chemical compound with established physical properties and a primary application as a synthetic intermediate. While specific experimental protocols and detailed spectral data are not widely available, its chemical nature allows for predictable reactivity and characterization. Researchers and drug development professionals can use this compound as a building block for the synthesis of more complex molecules. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

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References

- 1. guidechem.com [guidechem.com]
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